2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Overview

Description

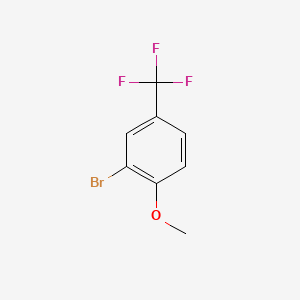

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O. It is a colorless to pale-yellow liquid, often used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring, making it a versatile building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene typically involves the bromination of 1-methoxy-4-(trifluoromethyl)benzene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or the trifluoromethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of 1-methoxy-4-(trifluoromethyl)benzene derivatives.

Oxidation: Formation of 2-bromo-4-(trifluoromethyl)benzaldehyde or 2-bromo-4-(trifluoromethyl)benzoic acid.

Reduction: Formation of 1-methoxy-4-(trifluoromethyl)benzene.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

- This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating various derivatives that are essential in medicinal chemistry.

Synthetic Routes

- The synthesis typically involves the bromination of 1-methoxy-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride. The reaction is conducted under controlled temperatures in inert solvents such as dichloromethane to ensure selectivity.

Biological Applications

Development of Bioactive Molecules

- In biological research, 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is utilized in the development of bioactive molecules. It has been employed as a probe in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

Potential Drug Candidates

- The compound is involved in synthesizing potential drug candidates targeting various diseases. Its structural features enhance the biological activity of derivatives, making them suitable for further pharmacological evaluation.

Antimicrobial and Anti-inflammatory Properties

Antimicrobial Activity

- Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For example, derivatives of this compound have shown promising activity against resistant strains of Candida species, suggesting its potential efficacy as an antifungal agent.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

Anti-inflammatory Effects

- Similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. The potential IC50 values for related compounds suggest that this compound may also affect these pathways.

| Compound | IC50 (µM) | COX Target |

|---|---|---|

| Compound A | 19.45 ± 0.07 | COX-1 |

| Compound B | 42.1 ± 0.30 | COX-2 |

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is used to produce specialty chemicals and materials with specific properties. Its unique reactivity allows for the creation of tailored compounds that meet particular industry requirements.

Safety and Handling

- Due to its reactive nature, safety measures are crucial when handling this compound. It is classified as causing skin and eye irritation and may pose respiratory risks if inhaled .

Case Studies and Research Findings

While specific case studies were not detailed in the search results, existing literature supports the compound's role in synthesizing biologically active molecules and its applications in medicinal chemistry. Further investigation into its antimicrobial and anti-inflammatory properties is warranted based on preliminary findings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene depends on the specific reaction it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethyl group enhances the electrophilicity of the benzene ring, facilitating the substitution reaction. In oxidation reactions, the methoxy group is converted to an aldehyde or acid through the formation of an intermediate oxonium ion .

Comparison with Similar Compounds

- 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

- 1-Bromo-4-(trifluoromethoxy)benzene

- 4-Bromo-3-(trifluoromethyl)anisole

Comparison: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis .

Biological Activity

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a compound with significant potential in medicinal chemistry due to its unique structural features, including the trifluoromethyl group, which can enhance biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by:

- Molecular Formula : C8H6BrF3O

- Molecular Weight : 263.03 g/mol

- Structural Formula :

The presence of the trifluoromethyl group is known to influence lipophilicity and biological interactions, making it a subject of interest in drug development.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, related compounds have shown promising activity against various bacterial strains and fungi.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

A study highlighted that similar derivatives demonstrated significant antifungal activity against resistant strains of Candida species, suggesting that 2-bromo derivatives might also possess comparable efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with similar structures has been documented. For example, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for related compounds against COX enzymes were reported as follows:

| Compound | IC50 (µM) | COX Target |

|---|---|---|

| Compound A | 19.45 ± 0.07 | COX-1 |

| Compound B | 42.1 ± 0.30 | COX-2 |

These findings suggest that this compound may similarly affect inflammatory pathways, warranting further investigation into its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The trifluoromethyl group significantly impacts the biological activity of aromatic compounds. Studies indicate that the electron-withdrawing nature of the trifluoromethyl group enhances binding affinity to various biological targets by stabilizing charge distributions in the molecule.

Key Findings:

- Lipophilicity : The trifluoromethyl group increases lipophilicity, facilitating better membrane permeability.

- Electrophilicity : The presence of bromine and trifluoromethyl groups can enhance electrophilic character, potentially increasing reactivity with nucleophiles in biological systems.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Antifungal Activity Study : A series of trifluoromethyl-substituted benzene derivatives were tested for antifungal activity against Candida albicans. The study found that modifications at the para position significantly enhanced antifungal potency, indicating a promising direction for drug design .

- In Vivo Studies : Animal models treated with similar brominated compounds exhibited reduced inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Toxicological Profile

The compound is classified as causing skin and eye irritation based on safety data sheets. Understanding the toxicological profile is essential for assessing its viability as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, and how are competing substituent effects managed?

- Methodology : Common routes include nucleophilic aromatic substitution (e.g., bromination of pre-functionalized benzene rings) or coupling reactions. For example, trifluoromethyl groups are often introduced via cross-coupling using Cu-mediated methods, while methoxy groups may be installed via demethylation or direct substitution. Competing directing effects (e.g., electron-withdrawing trifluoromethyl vs. electron-donating methoxy groups) require careful optimization of reaction conditions (temperature, catalyst) to ensure regioselectivity .

- Key Data : Evidence from analogous compounds (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) shows reaction yields improve with Pd catalysts in coupling reactions .

Q. How is this compound characterized spectroscopically?

- Methodology : Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical. For instance:

- ¹H NMR : Methoxy protons appear as a singlet near δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns dependent on substituent positions. Trifluoromethyl groups cause deshielding in adjacent protons .

- ¹³C NMR : The trifluoromethyl carbon resonates near δ 120–125 ppm (quartet due to CF₃ coupling) .

Advanced Research Questions

Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology : Poor crystallinity is common due to bulky substituents (CF₃, Br). Techniques include:

- Co-crystallization : Using guest molecules (e.g., crown ethers) to stabilize the lattice.

- Low-temperature data collection : Mitigates thermal motion artifacts. SHELX programs (e.g., SHELXL) are optimized for refining such structures, particularly with high-resolution data .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom is a prime site for Suzuki or Ullmann couplings, but steric hindrance from the trifluoromethyl group can reduce reactivity. Strategies include:

- Catalyst selection : Bulky ligands (e.g., XPhos) enhance turnover in Pd-mediated reactions.

- Microwave-assisted synthesis : Accelerates slow reactions by improving energy transfer .

Q. What are the implications of conflicting substituent directing effects in electrophilic aromatic substitution (EAS) reactions?

- Methodology : The methoxy group (ortho/para-directing) competes with trifluoromethyl (meta-directing). Computational modeling (DFT) predicts dominant pathways:

- Meta-substitution : Trifluoromethyl groups often override methoxy directing in strongly electrophilic systems (e.g., nitration).

- Experimental validation : LC-MS monitoring of reaction intermediates confirms product distribution .

Q. Data Contradictions and Resolution

- Molecular Weight Discrepancies : Some sources list molecular weights with minor deviations (e.g., 255.03 vs. 247.09 g/mol in vs. 10). Resolution involves cross-checking via HRMS and elemental analysis .

- CAS Registry Variants : Discrepancies (e.g., 407-14-7 vs. 40230-95-3 in vs. 2) are resolved using IUPAC nomenclature and spectral databases to confirm identity .

Q. Applications in Advanced Synthesis

Properties

IUPAC Name |

2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUAHASLKZBQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373709 | |

| Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-10-8 | |

| Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methoxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.